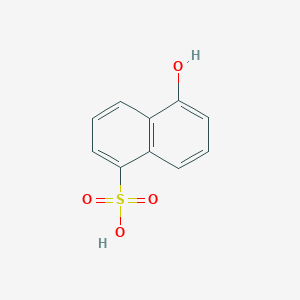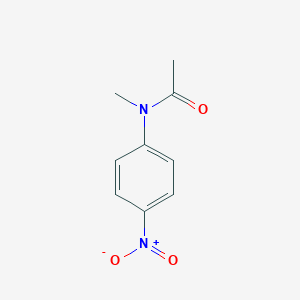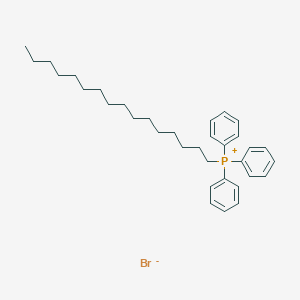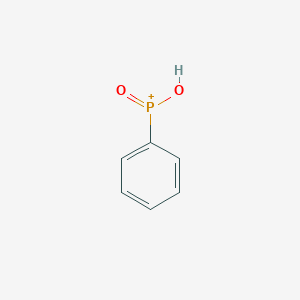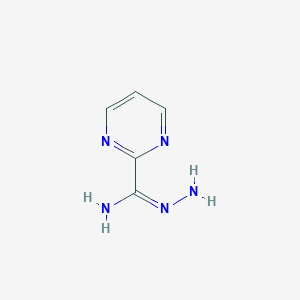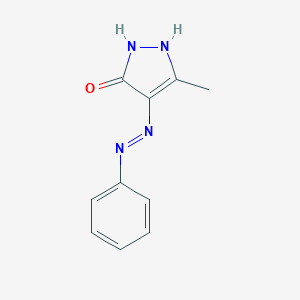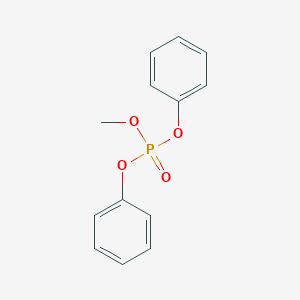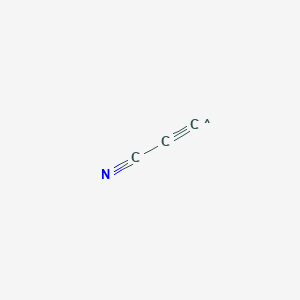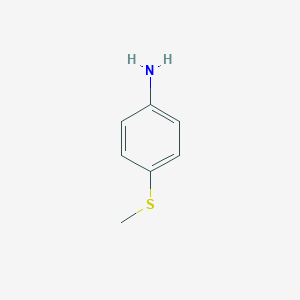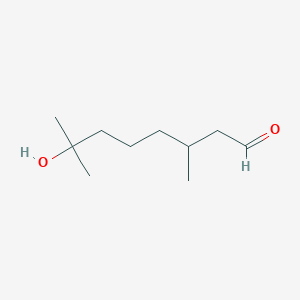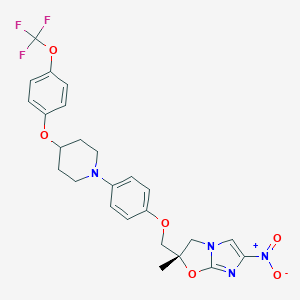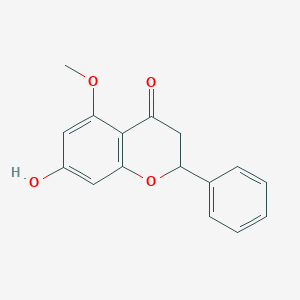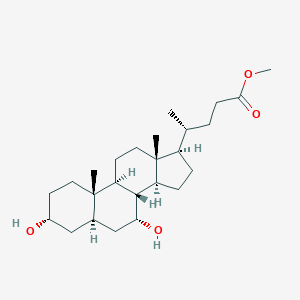
Methyl allochenodeoxycholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl allochenodeoxycholate (MAC) is a bile acid that has been studied for its potential therapeutic benefits. MAC is a modified form of chenodeoxycholic acid (CDCA), which is a primary bile acid produced in the liver. The modification of CDCA to MAC involves the addition of a methyl group to the 3α-hydroxyl group. This modification alters the physical and chemical properties of the bile acid, which can affect its biological activity.
Mécanisme D'action
The mechanism of action of Methyl allochenodeoxycholate is not fully understood, but it is thought to involve the activation of several signaling pathways in cells. Methyl allochenodeoxycholate has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. Methyl allochenodeoxycholate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
Effets Biochimiques Et Physiologiques
Methyl allochenodeoxycholate has several biochemical and physiological effects that contribute to its potential therapeutic benefits. Methyl allochenodeoxycholate has been shown to reduce inflammation and oxidative stress in cells, which could be beneficial for the treatment of liver disease and cancer. Methyl allochenodeoxycholate has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial for the treatment of metabolic disorders. Additionally, Methyl allochenodeoxycholate has been shown to inhibit the growth and proliferation of cancer cells, which could be beneficial for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl allochenodeoxycholate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using chemical or microbial methods, which allows for the production of large quantities of the compound. Methyl allochenodeoxycholate is also relatively stable and can be stored for long periods of time without significant degradation. One limitation is that Methyl allochenodeoxycholate is not widely available commercially, which can make it difficult to obtain for research purposes. Additionally, Methyl allochenodeoxycholate can be expensive to produce, which can limit its use in some research applications.
Orientations Futures
There are several future directions for research on Methyl allochenodeoxycholate. One area of interest is the development of new synthetic methods for Methyl allochenodeoxycholate that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of Methyl allochenodeoxycholate, which could lead to the development of new drugs that target these pathways. Additionally, further studies are needed to determine the safety and efficacy of Methyl allochenodeoxycholate in humans, which could pave the way for the development of new therapies for liver disease, metabolic disorders, and cancer.
Méthodes De Synthèse
Methyl allochenodeoxycholate can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the modification of CDCA using chemical reagents to introduce the methyl group. Microbial fermentation involves the use of microorganisms to produce Methyl allochenodeoxycholate from CDCA or other precursor molecules. Both methods have been used to produce Methyl allochenodeoxycholate for research purposes.
Applications De Recherche Scientifique
Methyl allochenodeoxycholate has been studied for its potential therapeutic effects in several areas, including liver disease, metabolic disorders, and cancer. In liver disease, Methyl allochenodeoxycholate has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl allochenodeoxycholate has been shown to improve glucose and lipid metabolism, which could be beneficial for the treatment of diabetes and obesity. In cancer, Methyl allochenodeoxycholate has been shown to have anti-tumor effects in several types of cancer cells.
Propriétés
Numéro CAS |
14772-98-6 |
|---|---|
Nom du produit |
Methyl allochenodeoxycholate |
Formule moléculaire |
C25H42O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
Clé InChI |
GRQROVWZGGDYSW-WKMGUUQUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
Methyl allochenodeoxycholate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



